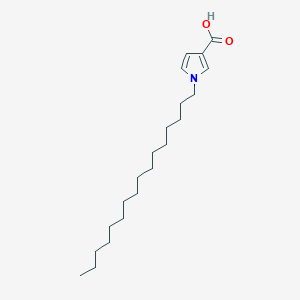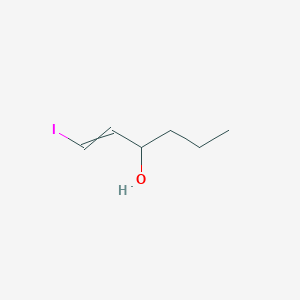
1-Iodohex-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodohex-1-en-3-ol is an organic compound with the molecular formula C6H11IO It is characterized by the presence of an iodine atom attached to a hexene chain with a hydroxyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodohex-1-en-3-ol can be synthesized through several methods. One common approach involves the iodination of hex-1-en-3-ol. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the molecule .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodohex-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form hex-1-en-3-ol.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium iodide (NaI) in acetone or other polar aprotic solvents are employed.
Major Products Formed:
Oxidation: Formation of hex-1-en-3-one or hex-1-en-3-al.
Reduction: Formation of hex-1-en-3-ol.
Substitution: Formation of various substituted hexenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Iodohex-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-iodohex-1-en-3-ol exerts its effects involves the interaction of the iodine atom and the hydroxyl group with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic attacks. These interactions can influence the reactivity and stability of the compound in different environments .
Comparación Con Compuestos Similares
Hex-1-en-3-ol: Similar structure but lacks the iodine atom.
Hex-3-en-1-ol: Another isomer with the hydroxyl group at a different position.
1-Iodohexane: Lacks the double bond and hydroxyl group.
Uniqueness: 1-Iodohex-1-en-3-ol is unique due to the presence of both an iodine atom and a hydroxyl group on a hexene chain. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Propiedades
Número CAS |
138056-06-1 |
|---|---|
Fórmula molecular |
C6H11IO |
Peso molecular |
226.06 g/mol |
Nombre IUPAC |
1-iodohex-1-en-3-ol |
InChI |
InChI=1S/C6H11IO/c1-2-3-6(8)4-5-7/h4-6,8H,2-3H2,1H3 |
Clave InChI |
CPZXMHHQFPHMKW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C=CI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14287310.png)
![{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14287315.png)
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate](/img/structure/B14287334.png)
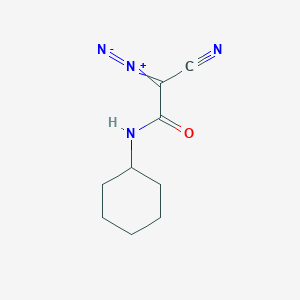
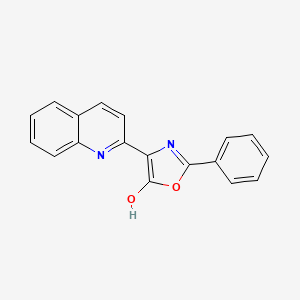
![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)
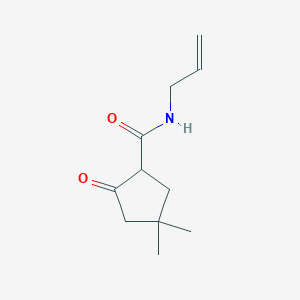

![3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate](/img/structure/B14287370.png)
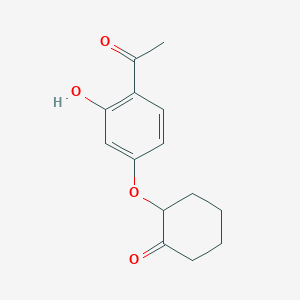
![Methyl 2-{4-ethenyl-2-hydroxy-6-[(3-hydroxy-2-methylpropanoyl)oxy]-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl}prop-2-enoate](/img/structure/B14287375.png)
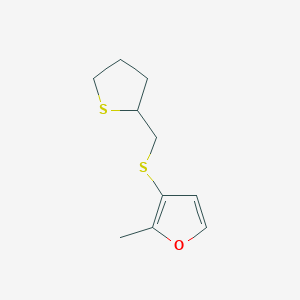
![4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B14287388.png)
